methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications of N-Heterocyclic Carbenes
N-heterocyclic carbenes (NHCs), particularly imidazol-2-ylidenes, demonstrate efficiency as catalysts in transesterification reactions between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate at low catalyst loadings, operating under ambient conditions. This catalytic capability extends to challenging methyl esters, showcasing the potential for diverse esterification reactions (Grasa, Kissling, & Nolan, 2002).
Synthesis of Imidazolidin-2-one Derivatives and Their Applications
Imidazolidin-2-ones, through reactions catalyzed by gold(I) complexes, have shown promising yields in the intermolecular hydroamination of ethylene and alkenes. This reaction's high regioselectivity and efficiency at moderate temperatures highlight the potential utility of imidazole derivatives in synthesizing organic compounds with potential biological activity (Zhang, Lee, & Widenhoefer, 2009).
Antimicrobial Activities of Purin-8-ones
The synthesis and in vitro evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have demonstrated these compounds' antimicrobial properties. These synthesized purin-8-ones exhibit activity against a variety of Gram-positive and Gram-negative bacteria, suggesting their potential as templates for developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Novel Antihypertensives from N-(Biphenylylmethyl)imidazoles
Research into nonpeptide angiotensin II receptor antagonists led to the discovery of N-(biphenylylmethyl)imidazoles, which exhibit potent antihypertensive effects upon oral administration. This class of compounds underscores the therapeutic potential of imidazole derivatives in cardiovascular disease management (Carini et al., 1991).
Development of Adenosine Receptor Antagonists
2-Phenylimidazo[2,1-i]purin-5-ones have been explored for their affinity towards human A3 adenosine receptors. Specific substitutions on the imidazole ring significantly enhance the compounds' selectivity and potency, indicating potential applications in designing receptor-specific antagonists for therapeutic purposes (Ozola et al., 2003).
properties
IUPAC Name |
methyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-7-8-16-9-11-17(12-10-16)27-14(2)15(3)28-19-20(24-22(27)28)25(4)23(31)26(21(19)30)13-18(29)32-5/h9-12H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVCFBHRLYJWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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